1,2,4,5-Tetrachloro-3,6-dimethylbenzene
Overview
Description
1,2,4,5-Tetrachloro-3,6-dimethylbenzene is an organic compound with the molecular formula C8H6Cl4 It is a derivative of benzene, where four chlorine atoms and two methyl groups are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrachloro-3,6-dimethylbenzene can be synthesized through several methods. One common approach involves the chlorination of 3,6-dimethylbenzene (also known as m-xylene) in the presence of a chlorinating agent such as chlorine gas (Cl2) under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride (FeCl3), to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe production of the compound. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, helps in obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetrachloro-3,6-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxygen-containing functional groups. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms or reduce other functional groups. Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed:
- Substitution reactions can yield various derivatives, depending on the substituents introduced.
- Oxidation of the methyl groups can produce compounds such as 1,2,4,5-tetrachloro-3,6-dicarboxylic acid.
- Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Scientific Research Applications
1,2,4,5-Tetrachloro-3,6-dimethylbenzene has several applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable for studying substitution and oxidation reactions.
Biology: The compound can be used in biochemical studies to investigate the effects of chlorinated aromatic compounds on biological systems.
Medicine: Research into the potential medicinal properties of chlorinated benzene derivatives includes exploring their use as antimicrobial or anticancer agents.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrachloro-3,6-dimethylbenzene depends on the specific reactions it undergoes. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl groups are converted to carboxylic acids or other functional groups through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1,2,3,5-Tetrachloro-4,6-dimethylbenzene: This compound has a similar structure but with different positions of chlorine and methyl groups.
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene: This compound has methoxy groups instead of methyl groups, leading to different chemical properties and reactivity.
Uniqueness: 1,2,4,5-Tetrachloro-3,6-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and potential applications. The presence of both chlorine and methyl groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound for various chemical transformations.
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3,6-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSQZGJZQUVGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236565 | |
Record name | 2,3,5,6-Tetrachloro-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877-10-1 | |
Record name | 1,2,4,5-Tetrachloro-3,6-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetrachloro-p-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrachloro-p-xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5,6-Tetrachloro-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetrachloro-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5,6-Tetrachloro-p-xylene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT3W4X6WHN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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